molecular formula C7H13F2N B1489407 3-(2,2-Difluoroethyl)piperidine CAS No. 1564714-23-3

3-(2,2-Difluoroethyl)piperidine

Cat. No.: B1489407
CAS No.: 1564714-23-3
M. Wt: 149.18 g/mol
InChI Key: BOVRMIHPWXWIGO-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethyl)piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a 2,2-difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethyl)piperidine typically involves the reaction of piperidine with 2,2-difluoroethyl halides under suitable conditions. One common method is the nucleophilic substitution reaction, where piperidine acts as a nucleophile attacking the electrophilic carbon of the 2,2-difluoroethyl halide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2-Difluoroethyl)piperidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the difluoroethyl group.

  • Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions often involve hydrogen gas and a suitable catalyst.

  • Substitution reactions typically require strong nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation can yield compounds such as piperidine-3-carboxylic acid derivatives.

  • Reduction can produce compounds with reduced difluoroethyl groups.

  • Substitution reactions can result in a variety of substituted piperidines.

Scientific Research Applications

3-(2,2-Difluoroethyl)piperidine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used to study biological systems and interactions with various biomolecules.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2,2-Difluoroethyl)piperidine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

3-(2,2-Difluoroethyl)piperidine is similar to other piperidine derivatives, but its unique difluoroethyl group sets it apart. Similar compounds include:

  • Piperidine

  • 3-(2,2-Difluoroethyl)azetidine

  • 2,2-Difluoroethyl acetate

These compounds share structural similarities but differ in their functional groups and potential applications. The difluoroethyl group in this compound provides enhanced lipophilicity and metabolic stability, making it a valuable compound in various fields.

Properties

IUPAC Name

3-(2,2-difluoroethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c8-7(9)4-6-2-1-3-10-5-6/h6-7,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVRMIHPWXWIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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